Delequamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Delequamine involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the reaction of a precursor compound with a suitable reagent to form the desired product. The reaction conditions typically include controlled temperature, pressure, and the use of catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Delequamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Delequamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects in conditions such as colorectal cancer and mental retardation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Delequamine exerts its effects primarily through its role as an alpha-2 adrenergic receptor antagonist. By blocking these receptors, this compound increases the release of norepinephrine, which in turn enhances neurotransmission and modulates various physiological responses. This mechanism is particularly relevant in the context of sexual response and arousal, where this compound has been shown to facilitate erection by enhancing nitric oxide release and smooth muscle relaxation .
Comparison with Similar Compounds
Delequamine is unique in its selective inhibition of TNIK and its potent alpha-2 adrenergic receptor antagonism. Similar compounds include:
Yohimbine: Another alpha-2 adrenergic receptor antagonist with similar effects on neurotransmission and sexual response.
Idazoxan: A selective alpha-2 adrenergic receptor antagonist used in research studies.
Mirtazapine: A tetracyclic antidepressant with alpha-2 adrenergic receptor antagonism properties .
In comparison, this compound’s specificity for TNIK and its potent inhibitory effects make it a valuable compound for targeted research applications.
Properties
CAS No. |
119813-87-5 |
---|---|
Molecular Formula |
C18H26N2O3S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine |
InChI |
InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m1/s1 |
InChI Key |
JKDBLHWERQWYKF-JLSDUUJJSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2 |
SMILES |
COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2 |
Appearance |
Solid powder |
119905-05-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer Delequamine delequamine hydrochloride DMMIN RS 15385 RS 15385-197 RS-15385 RS-15385-197 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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